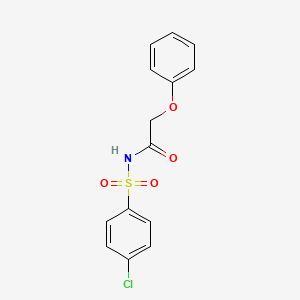

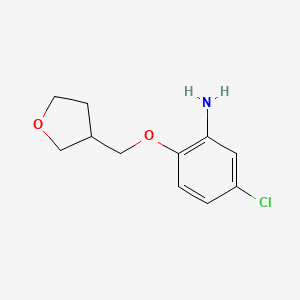

![molecular formula C18H22N2O2S B2906130 N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide CAS No. 476356-52-2](/img/structure/B2906130.png)

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a synthetic compound with a complex structure. It belongs to the class of thiazole derivatives, which have been investigated for their diverse biological activities. The compound’s molecular formula is C24H21BrN2O2S . Let’s explore further.

Applications De Recherche Scientifique

Anticancer and Cytotoxic Agents

Thiazole derivatives have been extensively studied for their anticancer and cytotoxic properties. Compounds with a thiazole moiety, such as the one , have shown potential in inhibiting tumor cell lines . The structural flexibility and the presence of both electron-rich and electron-deficient sites on the thiazole ring make it a valuable scaffold for designing compounds that can interact with various biological targets, including those relevant to cancer therapy.

Antimicrobial Activity

The thiazole ring is a common feature in many antimicrobial agents. Its incorporation into compounds can enhance their ability to inhibit the growth of bacteria and other pathogens. This is particularly important in the development of new antibiotics to combat resistant strains .

Anti-Inflammatory Properties

Thiazole derivatives are known to exhibit anti-inflammatory activity. This is crucial for the treatment of chronic inflammatory diseases such as arthritis. The compound could be modified to optimize its anti-inflammatory effects and minimize side effects .

Neuroprotective Applications

Given the biological activity of thiazole compounds, there is potential for neuroprotective applications. These compounds could be used in the treatment of neurodegenerative diseases by protecting neurons from damage or death .

Antioxidant Properties

Thiazoles have been identified as potent antioxidants. They can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases, including aging and cancer .

Enzyme Inhibition

Thiazole derivatives can act as enzyme inhibitors, making them useful in the treatment of diseases where enzyme activity is dysregulated. For example, they can be designed to inhibit kinases involved in cancer cell proliferation .

Mécanisme D'action

Target of Action

The primary targets of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide are Rho-associated protein kinases . These kinases play a crucial role in various cellular processes such as cell migration, cell proliferation, and smooth muscle contraction .

Mode of Action

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide acts as an inhibitor of Rho-associated protein kinases . It inhibits calcium sensitization, which in turn affects smooth muscle relaxation .

Biochemical Pathways

The compound’s action on Rho-associated protein kinases affects the Rho/ROCK pathway , which is involved in various cellular functions such as cell migration, cell proliferation, and smooth muscle contraction .

Pharmacokinetics

Thiazole derivatives, to which this compound belongs, are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Result of Action

The inhibition of Rho-associated protein kinases by N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide leads to the relaxation of smooth muscles . This can have various effects at the molecular and cellular levels, depending on the specific context and environment.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide. For instance, the compound’s solubility can affect its bioavailability and thus its efficacy . Additionally, factors such as pH and temperature can influence the stability of the compound.

Propriétés

IUPAC Name |

N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2S/c1-2-22-15-10-8-13(9-11-15)16-12-23-18(19-16)20-17(21)14-6-4-3-5-7-14/h8-12,14H,2-7H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIJAPVJKUHNFEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

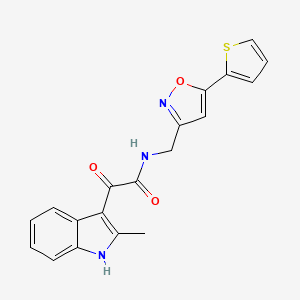

![2-[3-(4-Methylpiperidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2906052.png)

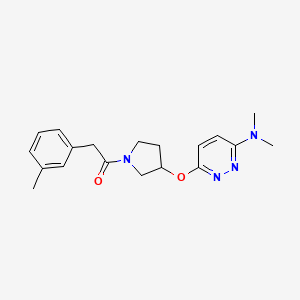

![N-(sec-butyl)-2-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2906055.png)

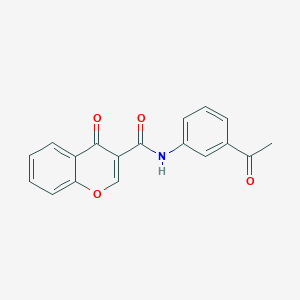

![N-{4-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]phenyl}-N'-phenylurea](/img/structure/B2906056.png)

![Diethyl 5-{[(3,5-dimethoxyphenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2906058.png)

![1-(1-(3-(2-methoxyphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2906066.png)

![3-{1-[(4-Methylphenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2906068.png)